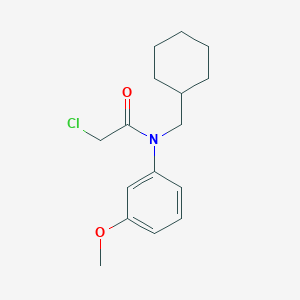
2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide, also known as CMMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has gained significant attention due to its potential therapeutic uses, including its ability to act as an analgesic and an anti-inflammatory agent.
作用機序
The exact mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide is not fully understood. However, it is thought to act on the central nervous system to produce its analgesic effects. This compound has been shown to bind to the mu-opioid receptor, which is involved in the modulation of pain. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease pain sensitivity in animal models of acute and chronic pain. Additionally, this compound has been shown to reduce inflammation in animal models of inflammation. These effects may be due to its ability to bind to the mu-opioid receptor and inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its potential therapeutic uses make it an attractive target for drug development. However, one limitation of using this compound in lab experiments is its relatively limited research compared to other compounds with similar potential therapeutic uses.
将来の方向性
There are a number of future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide. One area of research could focus on the development of this compound derivatives with improved pharmacological properties. Additionally, further studies could investigate the safety and efficacy of this compound in humans. Finally, studies could investigate the potential of this compound as a treatment for other conditions beyond pain and inflammation, such as depression and anxiety.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic uses as an analgesic and anti-inflammatory agent. Its well-established synthesis method and potential therapeutic uses make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and potential uses in humans.
合成法
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide involves a multi-step process that begins with the reaction of 3-methoxybenzylamine and cyclohexanone to form N-cyclohexyl-3-methoxybenzylamine. This intermediate is then reacted with chloroacetyl chloride to form this compound. The final product is obtained through purification and isolation techniques.
科学的研究の応用
2-Chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide has been studied for its potential therapeutic uses in the treatment of pain and inflammation. It has been shown to have analgesic effects in animal models of acute and chronic pain. Additionally, this compound has demonstrated anti-inflammatory activity in animal models of inflammation. These findings suggest that this compound may have potential as a novel therapeutic agent for the treatment of pain and inflammation in humans.
特性
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-20-15-9-5-8-14(10-15)18(16(19)11-17)12-13-6-3-2-4-7-13/h5,8-10,13H,2-4,6-7,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFBHJRUNRFXQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2CCCCC2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

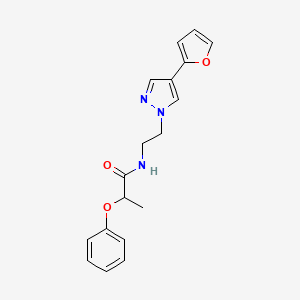
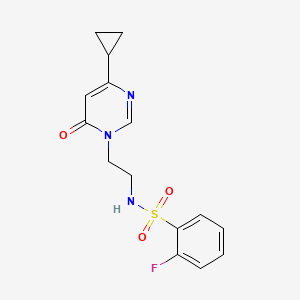
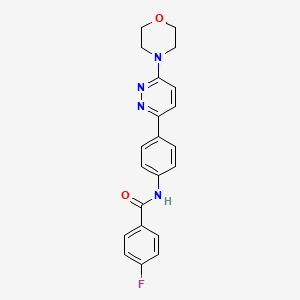
![Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate](/img/structure/B2408289.png)
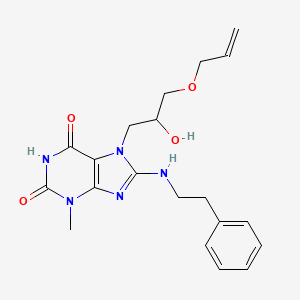
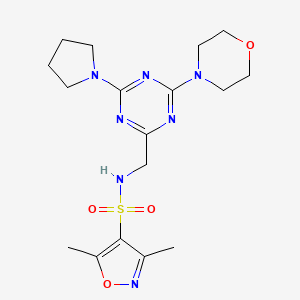
![(2-chloro-4-fluorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2408292.png)
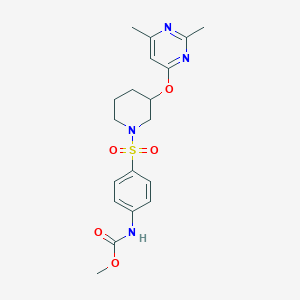

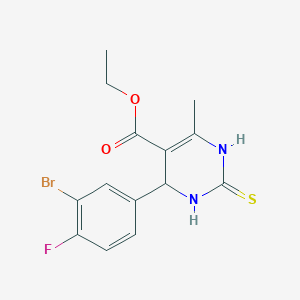
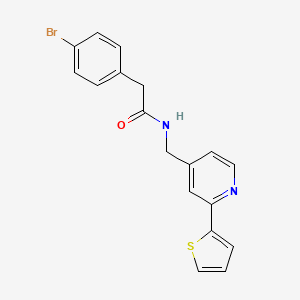
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2408301.png)
![3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2408302.png)
